molecular formula C6H7BrN2S B14845341 5-Bromo-N-cyclopropylthiazol-2-amine

5-Bromo-N-cyclopropylthiazol-2-amine

Cat. No.: B14845341
M. Wt: 219.10 g/mol
InChI Key: NEQIYAKHFPHCIR-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylthiazol-2-amine is a thiazole derivative featuring a bromine atom at the 5-position and a cyclopropylamine group at the 2-position. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their electronic properties and biological activity. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the cyclopropylamine substituent introduces steric and electronic effects that modulate solubility and binding affinity in biological systems.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H7BrN2S/c7-5-3-8-6(10-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

NEQIYAKHFPHCIR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The cyclopropyl group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can be performed to modify the bromine substituent.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry: 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Benzoisothiazole derivatives (e.g., compound 28) exhibit extended conjugation, leading to redshifted UV-Vis absorption compared to thiazoles .
  • Substituent Effects: Cyclopropylamine (target) vs. Bromine Position: Bromine at the 5-position (target, 1a–1f) vs. 3-position (compound 28) alters electronic distribution, affecting dipole moments and intermolecular interactions .

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